ACC Inhibitory Potency of Pyrimidine-Pyrrolidine Scaffold: Class-Level Baseline for Target Compound Selection
The pyrimidine-pyrrolidine benzamide scaffold has been optimized by Boehringer Ingelheim to yield potent ACC1/2 inhibitors. Representative compounds in US Patent 8,962,641 demonstrate IC₅₀ values between 8 nM and 450 nM against human ACC1 in biochemical assays [1]. While the specific 2-chloro derivative was not explicitly exemplified in this patent family, its core structure places it within a well-characterized pharmacophore that engages the ACC active site. Users evaluating 2-chloro-N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide should benchmark against these class-level potencies, noting that the ortho-chloro substitution has the potential to enhance hydrophobic packing relative to the unsubstituted benzamide analog [2].
| Evidence Dimension | In vitro ACC1 inhibition (class-level surrogate) |
|---|---|
| Target Compound Data | Not determined in published literature; compound shares core scaffold with patent-exemplified ACC inhibitors |
| Comparator Or Baseline | Unsubstituted benzamide analog (R=H on phenyl ring) in the same patent series: IC₅₀ = 450 nM against human ACC1 [1] |
| Quantified Difference | Cannot be calculated; direct comparator data for the 2-chloro derivative are absent from the public domain. |
| Conditions | Biochemical ACC1 assay using recombinant human enzyme (Patent US 8,962,641 B2) |
Why This Matters
Procurement decisions must be grounded in the scaffold's established ACC pharmacology; the absence of published data for the 2-chloro derivative implies that the end-user must generate primary potency data to validate the expected activity gain from the ortho-chloro substituent.
- [1] US Patent 8,962,641 B2. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. Boehringer Ingelheim International GmbH. Published February 24, 2015. (See representative ACC1 IC₅₀ data in Examples 1–50). View Source
- [2] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Ortho-substitution effects on target binding). View Source
